5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-Dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a thiol group, and a dichlorophenoxy moiety. Triazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, are known to exhibit a variety of pharmacological activities, including antibacterial, antituberculosis, antiviral, and anticancer properties . They are also used as fungicides, antivirals, herbicides, and catalase inhibitors .
Mode of Action
It’s worth noting that the 1,2,4-triazole moiety is a common structural component in many drugs and has been associated with a wide range of biological activities .
Biochemical Pathways
1,2,4-triazoles are known to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Compounds with similar structures have been associated with a variety of biological effects, including antibacterial, antituberculosis, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting 2,4-dichlorophenol with a suitable alkylating agent, such as chloromethyl methyl ether, in the presence of a base like sodium hydroxide.
Final Assembly: The final step involves the coupling of the triazole ring with the dichlorophenoxy moiety under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under mild conditions to yield the corresponding sulfide.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2,4-Dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of triazole derivatives.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in plants and fungi.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole antifungal with a broader spectrum of activity.
Voriconazole: A triazole used to treat serious fungal infections.
Uniqueness
5-[(2,4-Dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a dichlorophenoxy group and a thiol-substituted triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3OS/c1-15-9(13-14-10(15)17)5-16-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYCNHDBALZXSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361366 |
Source
|
Record name | 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35687-30-0 |
Source
|
Record name | 5-[(2,4-Dichlorophenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35687-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.